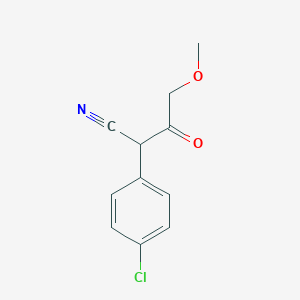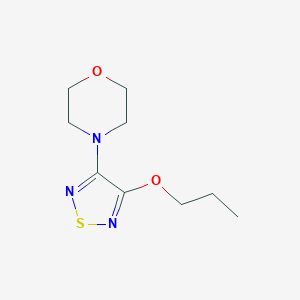![molecular formula C16H16N4O3S B246619 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B246619.png)
4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide, also known as MTZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTZ belongs to the family of sulfonamide compounds, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in various cellular processes. For example, 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and chromatin remodeling. By inhibiting HDACs, 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide can alter the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to reduced tumor growth and proliferation. In inflammation research, 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In infectious disease research, 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide has been shown to have antibacterial and antifungal activities, leading to reduced bacterial and fungal growth.
实验室实验的优点和局限性
4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide has several advantages for lab experiments, including its high yield of synthesis, its potential therapeutic applications in various fields, and its relatively low toxicity. However, there are also some limitations to using 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide in lab experiments, including its limited solubility in water and its potential interactions with other compounds or proteins.
未来方向
There are several future directions for research on 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other fields, and the identification of its specific targets and mechanisms of action. Additionally, the combination of 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide with other compounds or therapies may enhance its therapeutic efficacy and reduce its potential limitations. Overall, 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
合成方法
4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide can be synthesized by the reaction of 4-methoxy-N-(4-formylphenyl)benzenesulfonamide with 1H-1,2,4-triazole-1-methanol in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction takes place under reflux conditions in a solvent, such as DMF or DMSO. The yield of the reaction is typically high, ranging from 80% to 90%.
科学研究应用
4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. In cancer research, 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In infectious disease research, 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide has been shown to have antibacterial and antifungal activities, making it a potential candidate for the treatment of infections.
属性
分子式 |
C16H16N4O3S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
4-methoxy-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H16N4O3S/c1-23-15-6-8-16(9-7-15)24(21,22)19-14-4-2-13(3-5-14)10-20-12-17-11-18-20/h2-9,11-12,19H,10H2,1H3 |
InChI 键 |
IMXNOOKWXCROOS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246539.png)
![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide](/img/structure/B246593.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
![N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246600.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B246602.png)

![4-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246605.png)
![4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246607.png)

![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246618.png)
![N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246620.png)
![N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B246622.png)